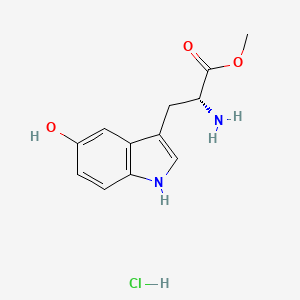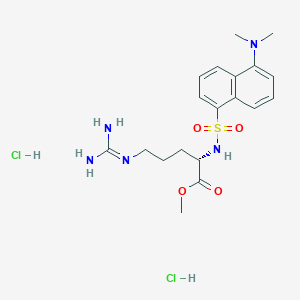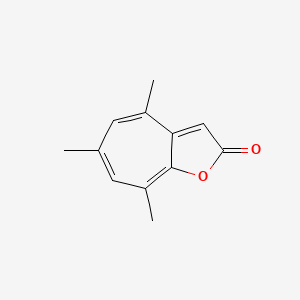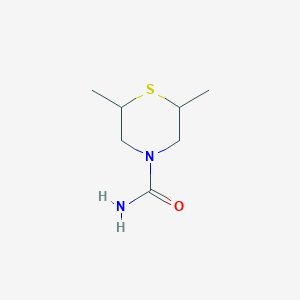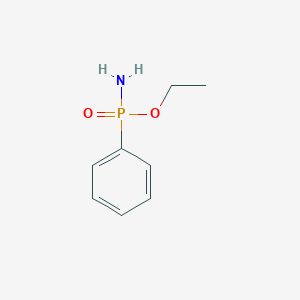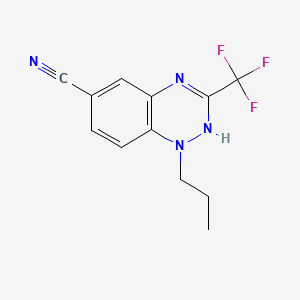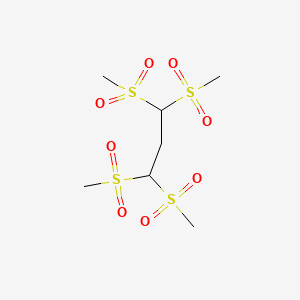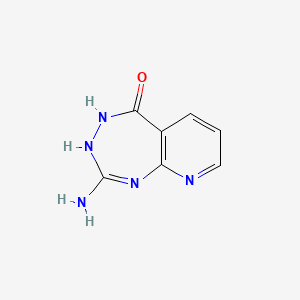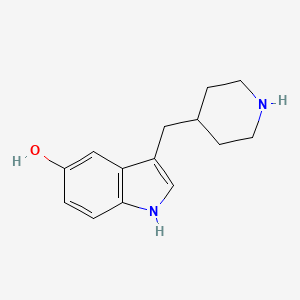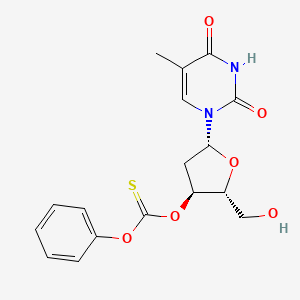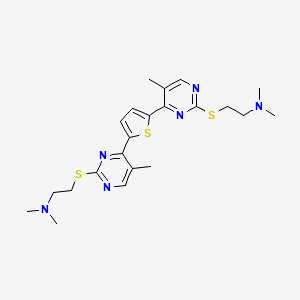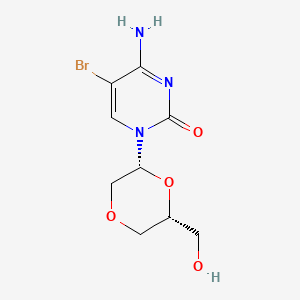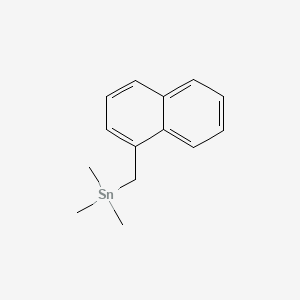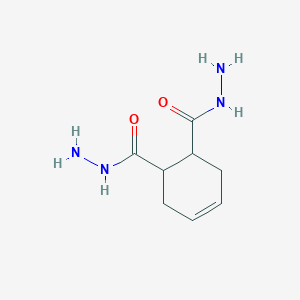
Cyclohex-4-ene-1,2-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-4-ene-1,2-dicarbohydrazide is an organic compound with the molecular formula C8H14N4O2 It is characterized by a cyclohexene ring with two carbohydrazide groups attached at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohex-4-ene-1,2-dicarbohydrazide can be synthesized through a multi-step process. One common method involves the Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same Diels-Alder reaction followed by hydrazine treatment. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like xylene and petroleum ether for crystallization and purification .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohex-4-ene-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene ring to single bonds, forming cyclohexane derivatives.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and bromine (Br2).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dicarbohydrazide.
Substitution: Various N-substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclohex-4-ene-1,2-dicarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbohydrazide groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which cyclohex-4-ene-1,2-dicarbohydrazide exerts its effects involves its reactive carbohydrazide groups. These groups can form covalent bonds with various biomolecules, potentially altering their function. The compound can also participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Cyclohex-4-ene-1,2-dicarbohydrazide can be compared with similar compounds such as:
Cyclohex-4-ene-1,2-dicarboxylic acid: Similar structure but lacks the reactive carbohydrazide groups.
Cyclohexane-1,2-dicarbohydrazide: Saturated version with different reactivity.
Cyclohex-4-ene-1,2-dicarboxylic anhydride: Precursor in the synthesis of this compound.
This compound is unique due to its combination of a cyclohexene ring and reactive carbohydrazide groups, making it a versatile compound for various applications.
Propiedades
Número CAS |
14246-80-1 |
|---|---|
Fórmula molecular |
C8H14N4O2 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
cyclohex-4-ene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C8H14N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-2,5-6H,3-4,9-10H2,(H,11,13)(H,12,14) |
Clave InChI |
FJFRLOOYFSNNQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(C1C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


